6-O-carboxypropyl-alpha-tocotrienol

描述

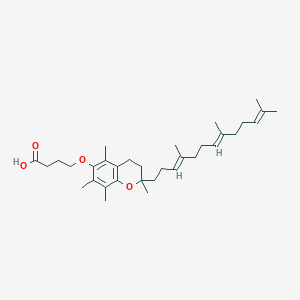

Structure

3D Structure

属性

分子式 |

C33H50O4 |

|---|---|

分子量 |

510.7 g/mol |

IUPAC 名称 |

4-[[2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid |

InChI |

InChI=1S/C33H50O4/c1-23(2)13-9-14-24(3)15-10-16-25(4)17-11-20-33(8)21-19-29-28(7)31(36-22-12-18-30(34)35)26(5)27(6)32(29)37-33/h13,15,17H,9-12,14,16,18-22H2,1-8H3,(H,34,35)/b24-15+,25-17+ |

InChI 键 |

URJUYRGGUPAYHK-WXCFVEPLSA-N |

手性 SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)OCCCC(=O)O)C |

规范 SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)OCCCC(=O)O)C |

同义词 |

6-O-carboxypropyl-alpha-tocotrienol T3E cpd |

产品来源 |

United States |

Synthetic Design and Chemical Characterization

Strategies for the Synthesis of 6-O-Carboxypropyl-alpha-tocotrienol and Related Analogues

The synthesis of this compound is centered on the targeted modification of the chromanol ring of the parent alpha-tocotrienol (B192550) molecule. The primary strategy involves an etherification reaction at the hydroxyl group located at the C6 position. This process chemically links a carboxypropyl group to the alpha-tocotrienol backbone via an ether bond.

While specific proprietary methods may vary, a general synthetic approach can be inferred from the synthesis of similar ether analogues of vitamin E. For instance, the synthesis of a fluorinated γ-tocotrienol analogue involved a two-step process where a precursor molecule was first introduced at the C6-O position, followed by a subsequent reaction to yield the final product. mdpi.com Applying this logic to this compound, the synthesis would fundamentally involve:

Activation of the C6-hydroxyl group: The phenolic hydroxyl group of alpha-tocotrienol is the reaction site.

Introduction of the carboxypropyl moiety: A reagent containing a three-carbon chain with a terminal carboxylic acid (or a protected form thereof) is reacted with the activated alpha-tocotrienol. This is typically achieved through Williamson ether synthesis or related methods.

The synthesis of various tocotrienol (B1241368) analogues has been a subject of extensive research, aiming to overcome challenges such as the difficulty in isolating pure d-tocotrienols from natural sources and the complexities of achieving the correct stereochemistry in total synthesis. google.com The creation of analogues like this compound represents a targeted effort to produce a molecule with a predefined chemical structure for specific research applications. researchgate.net

| Synthetic Step | Description | Key Reagents/Conditions (Illustrative) |

| Starting Material | Natural or synthetic alpha-tocotrienol | α-Tocotrienol |

| Etherification | Formation of an ether linkage at the C6-hydroxyl position of the chromanol ring. | A suitable propyl halide or tosylate with a terminal carboxylate group (e.g., ethyl 4-bromobutanoate) in the presence of a base. |

| Deprotection (if necessary) | Removal of any protecting groups from the carboxyl function. | Hydrolysis (acidic or basic) to convert an ester to the final carboxylic acid. |

| Purification | Isolation of the final product from unreacted starting materials and byproducts. | Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). mdpi.com |

Exploration of Etherification at the C6 Position for Redox Inactivation

The primary motivation for the etherification of the C6 hydroxyl group in tocotrienols is to create "redox-silent" analogues. researchgate.net The antioxidant activity of natural vitamin E compounds, including tocotrienols, is attributed to the ability of the phenolic hydroxyl group on the chromanol ring to donate a hydrogen atom, thereby scavenging free radicals. mdpi.com This process involves the compound itself being oxidized. mdpi.com

By replacing the hydrogen atom of the C6-hydroxyl group with a carboxypropyl chain, as in this compound, the molecule's ability to participate in these redox-cycling reactions is eliminated. researchgate.net This modification renders the compound "redox-inactive" because the key functional group responsible for its antioxidant properties is blocked. researchgate.netmdpi.com

The exploration of such redox-silent analogues allows researchers to investigate the non-antioxidant activities of tocotrienols. It helps to decouple the radical-scavenging effects from other potential biological mechanisms of the parent molecule. researchgate.net The synthesis of various ester and ether analogues at the C6 position is a deliberate strategy to create tools for studying these alternative pathways. researchgate.net

| Compound | C6 Position | Redox Activity | Rationale for Structure |

| alpha-Tocotrienol (Natural) | Free Hydroxyl (-OH) group | Redox-Active | The hydroxyl group can donate a hydrogen atom, acting as a potent antioxidant. mdpi.com |

| This compound | Ether Linkage (-O-(CH₂)₃-COOH) | Redox-Silent | The hydroxyl group is blocked, preventing participation in redox cycling and allowing for the study of non-antioxidant functions. researchgate.netmdpi.com |

Stereochemical Purity and Isomeric Considerations in Synthesis

Stereochemistry is a critical aspect of vitamin E synthesis, as the biological activity of different isomers can vary significantly. nih.govresearchgate.net Natural tocotrienols possess a single chiral center at the C2 position of the chromanol ring and are found exclusively in the (2R, 3′E, 7′E) configuration. nih.gov The side chain also has two double bonds in the trans (E) configuration. nih.gov

When synthesizing tocotrienol analogues, achieving high stereochemical purity is a significant challenge. Total synthesis can often result in a racemic mixture, which is a 50/50 blend of the R- and S-enantiomers at the C2 position, along with potential E/Z isomers in the side chain. google.comnih.gov

The importance of stereochemical purity lies in the specific interactions of these molecules within a biological system. For instance, the alpha-tocopherol (B171835) transfer protein (α-TTP) in the liver preferentially incorporates the RRR-form of alpha-tocopherol into lipoproteins for distribution to tissues. researchgate.net While the specificity for tocotrienol isomers is also a factor, ensuring that a synthetic analogue like this compound has a defined stereochemistry (ideally mimicking the natural 2R form) is crucial for reproducible and interpretable research findings. The synthesis of the natural d-form (2R configuration) has historically proven to be of considerable difficulty. google.com Therefore, modern synthetic strategies often employ stereoselective techniques to produce enantiomerically enriched products. google.comnih.gov

| Isomeric Feature | Natural alpha-Tocotrienol | Synthetic Considerations | Significance |

| Chiral Center (C2) | Exclusively the R-isoform. nih.gov | Synthesis can produce a racemic mixture (R and S forms) if not stereocontrolled. google.comnih.gov | Biological activity is often stereospecific; the R-form is the naturally occurring and typically more active isomer. researchgate.netnih.gov |

| Side Chain Geometry | (3′E, 7′E) configuration. nih.gov | Synthetic routes must control the geometry of the double bonds to avoid a mixture of E/Z isomers. nih.gov | The specific geometry of the phytyl tail influences the molecule's physical properties and its incorporation into cell membranes. nih.gov |

Preclinical Metabolic Fate and Pharmacodynamics

In Vitro and In Vivo Metabolic Transformations of 6-O-carboxypropyl-alpha-tocotrienol in Preclinical Models (e.g., HepG2 cells)

The metabolism of natural tocotrienols, such as alpha- and gamma-tocotrienol (B1674612), has been primarily studied in vitro using human liver cancer cell lines like HepG2. These studies have established that tocotrienols undergo a process of side-chain degradation initiated by omega-oxidation, followed by sequential beta-oxidation. This process is catalyzed by cytochrome P450 enzymes, particularly CYP4F2. nih.govnih.gov This metabolic cascade results in the formation of a series of shorter-chain carboxychromanol metabolites.

For this compound, it is hypothesized that the phytyl tail would be subject to the same omega- and beta-oxidation. However, the ether-linked carboxypropyl group at the C6 position is anticipated to be more resistant to cleavage compared to the free hydroxyl group of natural tocotrienols. This modification may render the compound "redox silent," meaning it may not participate in the typical antioxidant cycling of natural vitamin E. The primary metabolites would likely be a series of carboxychromanols with progressively shorter side chains, alongside the intact ether-linked chromanol head.

Table 1: Predicted Metabolic Transformations of this compound

| Parent Compound | Predicted Metabolic Pathway | Key Enzymes | Anticipated Major Metabolites |

| This compound | Side-chain degradation via omega- and beta-oxidation | Cytochrome P450 (e.g., CYP4F2) | Carboxychromanols of varying side-chain lengths |

Cellular Uptake and Intracellular Distribution in Preclinical Systems

The cellular uptake of tocotrienols is a multifaceted process that is generally more efficient than that of their saturated counterparts, tocopherols (B72186). nih.govnih.gov Studies have indicated that the unsaturated side chain of tocotrienols facilitates their penetration into tissues with saturated fatty layers. nih.gov The process is not solely passive diffusion; it is also mediated by proteins such as serum albumin, which can form complexes with vitamin E analogs and influence their cellular uptake. nih.govresearchgate.net

For this compound, its uptake into cells like hepatocytes is expected to follow these general principles. The presence of the carboxypropyl group may alter its affinity for transport proteins and cell membrane components, potentially leading to a unique uptake profile compared to natural alpha-tocotrienol (B192550). Once inside the cell, vitamin E analogs typically distribute into lipid-rich structures such as the cell membrane, mitochondria, and endoplasmic reticulum. nih.gov The intracellular localization of the alpha-tocopherol (B171835) transfer protein (TTP) is known to be influenced by the presence of alpha-tocopherol, and it is plausible that this compound could also interact with or influence the distribution of such transport proteins. nih.gov

Table 2: Factors Influencing Cellular Uptake and Distribution

| Factor | Influence on this compound |

| Unsaturated Side Chain | Likely enhances cellular penetration. |

| Ether-linked Carboxypropyl Group | May alter affinity for transport proteins and membrane binding. |

| Serum Albumin | Expected to play a role in its transport and cellular uptake. nih.govresearchgate.net |

| Intracellular Transport Proteins | Potential for interaction and influence on intracellular localization. |

Elimination Profile and Half-life in Animal Models Compared to Native Tocotrienols

Pharmacokinetic studies in both humans and animal models have consistently shown that tocotrienols have a shorter plasma half-life compared to tocopherols. nih.govnih.gov For instance, the apparent elimination half-life of alpha-tocotrienol in humans has been estimated to be around 4.4 hours. nih.gov This rapid clearance is attributed to their more extensive metabolism.

A preliminary study using a radiolabeled synthetic analog, [18F]F-γ-T-3, in mice showed rapid clearance from the blood and accumulation in the liver, which is consistent with the known metabolic fate of tocotrienols. mdpi.com It is reasonable to project that this compound would also exhibit a relatively short half-life in animal models. The modification at the chromanol ring might affect its recognition by hepatic enzymes and transport proteins, potentially altering its rate of metabolism and excretion compared to natural alpha-tocotrienol. The primary route of excretion for vitamin E metabolites is through the feces and urine, with the specific route depending on the polarity of the metabolite. nih.gov

Table 3: Comparative Pharmacokinetic Parameters (Hypothetical)

| Compound | Expected Plasma Half-Life | Primary Route of Elimination |

| Alpha-Tocopherol | Longer | Fecal and Urinary |

| Alpha-Tocotrienol | Shorter (approx. 4.4 hours in humans) nih.gov | Fecal and Urinary |

| This compound | Predicted to be short, potentially altered by the ether linkage | Fecal and Urinary |

Elucidation of Molecular and Cellular Mechanisms of Action

Modulation of Proteasomal Activity and Induction of Endoplasmic Reticulum Stress (ERS)

6-O-carboxypropyl-alpha-tocotrienol (T3E), a redox-silent analog of vitamin E, has been shown to influence proteasomal activity and trigger endoplasmic reticulum (ER) stress, key processes in cellular homeostasis and survival. nih.gov

Research indicates that T3E can modulate the expression levels of certain proteasome-component proteins. nih.gov This modulation is significant as the proteasome is a critical cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition can lead to cell cycle arrest and apoptosis. Studies have reported that T3E, along with other vitamin E analogs, can suppress the recovery of proteasome activity, particularly when used in combination with proteasome inhibitors like bortezomib (B1684674). nih.gov This effect is linked to the modulation of NFE2L1, a transcription factor that regulates the expression of proteasome-related genes. nih.gov By affecting NFE2L1, T3E can indirectly influence the levels of proteasome subunits, thereby impairing the cell's ability to recover from proteasome inhibition. nih.gov

Interference with Ras/RhoA Prenylation and Signaling Pathways

Prenylation is a crucial post-translational modification for the function of many signaling proteins, including members of the Ras and Rho families of small GTPases. cytoskeleton.comnih.gov This process involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, to cysteine residues at the C-terminus of the target protein. cytoskeleton.com This lipid anchor facilitates the protein's localization to cellular membranes, a prerequisite for its signaling activity. cytoskeleton.comnih.gov

The Ras family of proteins are key regulators of cell proliferation, and their aberrant activation is a hallmark of many cancers. cytoskeleton.com Farnesylation, the attachment of a farnesyl group, is essential for Ras to localize to the plasma membrane and participate in downstream signaling. cytoskeleton.comnih.gov Inhibitors of farnesyltransferase, the enzyme responsible for this modification, have been investigated as potential anticancer drugs. nih.govbiorxiv.org While direct evidence for this compound specifically inhibiting Ras farnesylation is still emerging, the broader family of tocotrienols has been shown to interfere with Ras signaling pathways.

RhoA, another small GTPase, is primarily involved in regulating the actin cytoskeleton, cell adhesion, and motility. researchgate.net Similar to Ras, RhoA requires prenylation, specifically geranylgeranylation, for its function. researchgate.net This modification allows RhoA to associate with membranes and interact with its downstream effectors. The suppression of RhoA geranylgeranylation would be expected to disrupt these processes, potentially leading to an anti-proliferative and anti-metastatic effect.

Regulation of Oncogenic Signaling Cascades

This compound and related tocotrienols have been shown to modulate a variety of oncogenic signaling cascades, contributing to their anti-cancer properties. nih.govnih.gov

One of the key pathways affected is the hypoxia-inducible factor (HIF) signaling pathway. nih.govnih.gov Under hypoxic conditions, often found in solid tumors, HIF-1α protein levels are stabilized, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. nih.gov A redox-silent analogue of tocotrienol (B1241368) has been found to reduce the protein levels of HIF-1α and HIF-2α in prostate cancer cells under hypoxic conditions. nih.gov This suppression was linked to the inactivation of Fyn, a non-receptor tyrosine kinase. nih.gov

Furthermore, tocotrienols have been reported to modulate the STAT3 signaling pathway. nih.gov STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Tocotrienols have been shown to inhibit STAT3 activation, which can contribute to their anti-tumor effects. nih.gov

The table below summarizes the key molecular targets and pathways affected by this compound and related compounds.

| Target/Pathway | Effect of this compound or related compounds | Cellular Consequence | References |

| Proteasome Activity | Inhibition of recovery after proteasome inhibitor treatment. nih.gov | Enhanced accumulation of polyubiquitinated proteins, induction of ER stress. nih.gov | nih.gov |

| NFE2L1 | Modulation of protein levels. nih.gov | Suppression of proteasome-related gene expression. nih.gov | nih.gov |

| HIF-1α/HIF-2α | Reduction of protein levels under hypoxia. nih.gov | Inhibition of hypoxic adaptation and survival of cancer cells. nih.gov | nih.gov |

| Fyn Kinase | Inactivation. nih.gov | Downregulation of HIF-1α signaling. nih.gov | nih.gov |

| STAT3 | Inhibition of activation. nih.gov | Suppression of tumor cell proliferation and survival. nih.gov | nih.gov |

Inhibition of HMG-CoA Reductase Activity and Expression

Tocotrienols, including α-T3E, are recognized for their ability to modulate cholesterol biosynthesis through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the mevalonate (B85504) pathway. nih.govnih.gov This inhibition is a key mechanism underlying the potential cholesterol-lowering effects of tocotrienols. nih.gov Studies have indicated that the unsaturated side chain of tocotrienols is crucial for their efficient penetration into tissues with saturated fatty layers, such as the liver, where HMG-CoA reductase is predominantly active. nih.gov The inhibitory action of tocotrienols on HMG-CoA reductase has been shown to suppress tumor cell growth, highlighting its relevance in cancer research. nih.gov While the broader family of tocotrienols demonstrates this inhibitory effect, specific quantitative data on the direct inhibitory activity and expression modulation by this compound on HMG-CoA reductase warrant further investigation to fully characterize its potency and mechanism.

Suppression of Src Family Protein Tyrosine Kinases (SFK) and Downstream Targets (e.g., EGFR)

Emerging evidence points to the ability of this compound to inhibit specific cancer-related molecules, including Src family kinases (SFKs). mdpi.com SFKs are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, and their aberrant activation is frequently implicated in cancer. nih.gov The cooperation between SFKs and the epidermal growth factor receptor (EGFR), a key driver of tumor progression, is well-established. nih.gov By suppressing SFK activity, α-T3E can indirectly modulate EGFR signaling pathways, which are critical for cell proliferation, survival, and metastasis. The inhibition of these kinases represents a significant aspect of the multi-targeted anticancer effects attributed to this compound. mdpi.com

Disruption of Yes/HIF-2α/VEGF Signaling Pathway in Hypoxia-Mimicked Conditions

The cellular response to low oxygen levels (hypoxia) is primarily mediated by hypoxia-inducible factors (HIFs), with HIF-2α being a key player in promoting angiogenesis through the upregulation of vascular endothelial growth factor (VEGF). mdpi.com Research has indicated that this compound is among the redox-silent analogs of vitamin E known to exhibit anticancer effects through the inhibition of molecules like HIF. mdpi.com While direct evidence linking α-T3E to the entire Yes/HIF-2α/VEGF signaling cascade is still developing, the established inhibitory effect of tocotrienols on HIF-1α and subsequent VEGF secretion provides a strong rationale for its potential to disrupt this critical pathway in tumor angiogenesis. nih.gov

Influence on Cell Cycle Progression and Apoptosis Induction

The ability of this compound to influence the fundamental cellular processes of cell cycle progression and programmed cell death (apoptosis) is a cornerstone of its biological activity.

Cell Cycle Arrest (e.g., G1 phase accumulation, G2/M arrest)

A key mechanism by which this compound exerts its cytotoxic effects is through the induction of cell cycle arrest. Specifically, studies have demonstrated that α-T3E treatment of human lung adenocarcinoma cells leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov This G1-phase arrest is associated with a marked decrease in the levels of cyclin D, a crucial regulator of the G1/S transition. nih.gov While G1 arrest is a documented effect, the broader family of tocotrienols has also been shown to induce G2/M arrest in various cancer cell lines, suggesting a multi-faceted impact on cell cycle checkpoints. nih.gov

Induction of Apoptosis via Caspase Activation and Bcl-xL Downregulation

Following cell cycle arrest, this compound has been shown to induce apoptosis. A significant finding is the marked decrease in the levels of Bcl-xL, a key anti-apoptotic protein, in human lung adenocarcinoma cells treated with α-T3E. nih.gov The downregulation of Bcl-xL disrupts the balance between pro- and anti-apoptotic proteins, tipping the scales towards cell death. nih.gov Furthermore, the cleavage of Bcl-xL by caspases can convert it from a protective to a lethal protein, amplifying the apoptotic signal. nih.gov While the broader tocotrienol family is known to induce apoptosis through caspase activation, the specific and direct activation of caspases by α-T3E is an area for further detailed investigation. nih.govijper.org

Modulation of Transcription Factors (e.g., NRF1, STAT3) and Gene Expression

This compound has been identified as a modulator of key transcription factors that govern a wide range of cellular processes, including stress response and survival.

Notably, α-T3E has been shown to disrupt the homeostasis of proteasomes in human malignant mesothelioma cells through the simultaneous inactivation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear factor erythroid 2-related factor 1 (NRF1). nih.gov The inactivation of these transcription factors leads to a decrease in the expression of proteasome subunits. nih.gov This disruption of proteasome function induces severe endoplasmic reticulum stress, ultimately resulting in effective cytotoxicity against cancer cells. nih.gov The modulation of NRF1 is also significant as this transcription factor plays a crucial role in the cellular response to oxidative stress. mdpi.com

Inhibition of Cap-Dependent Protein Translation

The synthetic alpha-tocotrienol (B192550) analog, this compound, has demonstrated notable anti-cancer properties, with research pointing towards mechanisms that can indirectly influence and potentially inhibit cap-dependent protein translation. researchgate.net While direct inhibition has not been the primary focus of extensive studies, its impact on cellular processes such as the unfolded protein response (UPR) and proteasome activity suggests a regulatory role in protein synthesis.

Research Findings:

Scientific investigations have revealed that this compound is an inducer of endoplasmic reticulum (ER) stress. nih.gov This is a critical finding as the ER is a central organelle for protein folding and assembly. The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a signaling network that aims to restore ER homeostasis. A key component of the UPR is the transient attenuation of global protein synthesis, including cap-dependent translation, to reduce the protein load on the ER.

The induction of ER stress by this compound is linked to its ability to inhibit proteasome activity. nih.gov The proteasome is responsible for the degradation of ubiquitinated proteins. By inhibiting this complex, this compound leads to the accumulation of polyubiquitinated proteins within the ER lumen, thereby initiating the UPR. nih.gov

Furthermore, this compound has been shown to downregulate the levels of proteasome complex protein subunit beta-type (PSMB) 1-6. nih.gov This modulation of proteasome components is a direct mechanism through which it can disrupt cellular protein quality control and, consequently, impact protein synthesis rates.

Studies on tocotrienols, in general, have shown their ability to inhibit critical cell signaling pathways that regulate cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. nih.gov The mTOR (mammalian target of rapamycin) protein is a master regulator of cap-dependent translation. It phosphorylates and inactivates the translational repressor 4E-BP1, allowing the eukaryotic initiation factor 4E (eIF4E) to bind to the 5' cap of mRNAs and initiate translation. By inhibiting the mTOR pathway, tocotrienols can potentially suppress cap-dependent translation. Although direct evidence for this compound's effect on the mTOR pathway is still emerging, its action as a redox-silent analog of vitamin E suggests it may share similar mechanisms with other tocotrienols in modulating this pathway. nih.gov

In addition to its effects on the proteasome and ER stress, this compound has been found to modulate the expression of proteins regulated by the transcription factor NFE2L1, which is involved in the expression of proteasome-related genes. nih.gov This further underscores its influence on the cellular machinery that governs protein homeostasis.

Interactive Data Table: Molecular Targets and Effects of this compound

| Target/Process | Effect of this compound | Implication for Cap-Dependent Protein Translation |

| Proteasome Activity | Inhibition | Accumulation of ubiquitinated proteins, leading to ER stress. |

| Proteasome Subunits | Downregulation of PSMB1-6 | Disruption of proteasome function, contributing to ER stress. |

| Endoplasmic Reticulum | Induction of ER stress and the Unfolded Protein Response (UPR) | Transient attenuation of global protein synthesis. |

| NFE2L1-regulated proteins | Modulation of expression | Alteration of cellular machinery for protein homeostasis. |

| PI3K/Akt/mTOR Pathway | Potential Inhibition (based on general tocotrienol activity) | Potential suppression of eIF4E-mediated translation initiation. |

Preclinical Biological Activities and Functional Characterization

In Vitro Efficacy in Cancer Cell Lines

Cytotoxicity in Lung Adenocarcinoma (A549) Cells

Research has demonstrated that 6-O-carboxypropyl-alpha-tocotrienol (T3E) exhibits dose-dependent cytotoxicity against the human lung adenocarcinoma cell line, A549, which is known to have a ras gene mutation. nih.gov In contrast, its parent compound, alpha-tocotrienol (B192550) (T3), and a redox-silent analog of alpha-tocopherol (B171835) (TE) displayed significantly less cytotoxicity at similar concentrations. nih.gov The cytotoxic mechanism of T3E in A549 cells involves the accumulation of cells in the G1 phase of the cell cycle, ultimately leading to the induction of apoptosis. nih.gov

Further investigation into the molecular underpinnings of this effect revealed that treatment with T3E leads to the inhibition of Ras farnesylation. This, in turn, causes a marked decrease in the levels of cyclin D, a crucial protein for the G1/S progression in the cell cycle, and Bcl-xL, a key anti-apoptotic molecule. nih.gov Additionally, T3E has been shown to inhibit the geranylgeranylation of RhoA, another factor contributing to the induction of apoptosis in these lung cancer cells. nih.gov These findings suggest that T3E's ability to suppress Ras and RhoA prenylation is a key driver of its negative growth control over A549 cells. nih.gov

Anti-proliferative Effects in Malignant Mesothelioma (MM) Cells (H28, H2452)

Studies have shown that this compound (T3E) effectively suppresses the growth of human malignant mesothelioma (MM) cells. rarediseasesjournal.com Its anti-proliferative effects have been observed in MM cell lines, including those with chemo-resistance to cisplatin. rarediseasesjournal.com The cytotoxic effect of T3E on MM cells was found to be more potent than that of its parent compound, alpha-tocotrienol (T3), while exhibiting less toxicity towards non-tumorigenic mesothelial cells. rarediseasesjournal.com

The mechanism behind T3E's anti-proliferative action in MM cells involves the suppression of both the activity and expression of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. rarediseasesjournal.com This leads to the inactivation of Ras due to the inability of the protein to be prenylated, which subsequently hinders cap-dependent protein translation through eukaryotic initiation factor 4E (eIF4E). rarediseasesjournal.com Concurrently, T3E directly inhibits the proto-oncogene tyrosine-protein kinase Yes, resulting in the downregulation of signaling pathways that promote cell proliferation. rarediseasesjournal.com

Activity in Other Cancer Cell Models

The anticancer properties of tocotrienols, including derivatives like this compound, are not limited to lung and mesothelioma cancers. Research has indicated that tocotrienols can suppress the growth of a wide range of malignancies, including those affecting the breast, ovary, prostate, liver, brain, colon, myeloma, and pancreas. nih.gov The mechanisms underlying these effects are diverse and often cell-type specific. For instance, in human colon carcinoma cells, tocotrienols have been shown to alter the ratio of Bax to Bcl-2, leading to mitochondrial disruption, cytochrome c release, and caspase-9 activation. nih.gov In prostate cancer cells, gamma-tocotrienol (B1674612) has been found to suppress proliferation and invasion through multiple signaling pathways. nih.gov Furthermore, tocotrienols have been observed to sensitize human pancreatic cancer cells to TRAIL-induced apoptosis. unmc.edu

In Vivo Studies in Animal Models of Disease

Tumor Suppressive Effects in Xenograft Models

In vivo studies using xenograft models have provided further evidence for the tumor-suppressive capabilities of this compound (T3E) and other tocotrienols. A study focusing on malignant mesothelioma demonstrated that T3E suppresses tumor growth in a xenograft model. nih.gov This in vivo efficacy complements the in vitro findings of its potent inhibitory effects on MM cell growth. nih.gov

Similarly, in a lung cancer xenograft model using A549 cells, nanoparticles loaded with a vitamin E derivative showed enhanced antitumor activity. nih.gov While not specifically T3E, this highlights the potential of vitamin E analogs in vivo. Other research has also reported that oral administration of tocotrienols can significantly suppress liver and lung carcinogenesis in mice. researchgate.netnih.gov In pancreatic cancer, δ-tocotrienol was found to augment the inhibition of tumor growth and induction of apoptosis in vivo when combined with TRAIL. unmc.edu

Inhibition of Tumor Angiogenesis in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tocotrienols have been shown to inhibit this process in preclinical models. nih.gov In vivo studies, such as the dorsal air sac model and the chick chorioallantoic membrane model, have demonstrated the anti-angiogenic effects of tocotrienols. nih.gov

Effects on Hypoxic Adaptation in Cancer

Research into the effects of this compound (T3E) on hypoxic adaptation in cancer has primarily been conducted using in vitro cell line models. These studies indicate that T3E can interfere with the cellular mechanisms that cancer cells use to survive and thrive in low-oxygen (hypoxic) environments, which are common in solid tumors.

Similar effects were observed in studies on the human androgen-independent prostate cancer cell line, PC3. nih.gov In this model, T3E was shown to exert a cytotoxic effect regardless of oxygen levels. nih.gov Under hypoxic conditions, T3E dose-dependently reduced the protein levels of both hypoxia-inducible factor-1α (HIF-1α) and HIF-2α. nih.gov Further investigation revealed that the suppression of these HIF proteins by T3E was linked to the inactivation of Fyn, another member of the nonreceptor tyrosine kinase family. nih.gov The study concluded that the tocotrienol (B1241368) analogue inhibits the survival of PC3 cells under hypoxia primarily through the inhibition of the Fyn/HIF-1α signaling pathway. nih.gov

While these in vitro studies provide valuable insights into the molecular mechanisms by which this compound may counter hypoxic adaptation in cancer cells, there is currently a lack of available data from cancer animal models to substantiate these effects in an in vivo setting.

Interactive Data Table: In Vitro Effects of this compound on Hypoxic Cancer Cells

| Cell Line | Cancer Type | Key Molecular Targets | Observed Effects | Reference |

| A549 | Lung Adenocarcinoma | Src, Akt, HIF-2α, PAI-1 | Suppressed cell survival and invasion under hypoxia. | nih.gov |

| PC3 | Prostate Cancer | Fyn, HIF-1α, HIF-2α | Induced cytotoxicity and reduced HIF protein levels under hypoxia. | nih.gov |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS, GC)

Chromatographic techniques are the cornerstone of analyzing 6-O-carboxypropyl-alpha-tocotrienol and other vitamin E isomers. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of tocochromanols. aocs.org Both normal-phase (NP) and reversed-phase (RP) HPLC are employed. aocs.org NP-HPLC, often utilizing a silica (B1680970) column with a mobile phase like hexane (B92381) and a polar modifier, can effectively separate the different tocotrienol (B1241368) and tocopherol isomers. aocs.orgnih.gov RP-HPLC, typically with a C18 or C30 column, is also extensively used, often with a mobile phase consisting of methanol, acetonitrile, and isopropanol (B130326) mixtures. researchgate.net

For enhanced sensitivity and selectivity, HPLC systems are frequently coupled with various detectors. Fluorescence detection (FLD) is a popular choice for biological samples due to its high sensitivity, with excitation wavelengths typically around 290-296 nm and emission wavelengths at 325-330 nm. aocs.orgnih.gov Ultraviolet (UV) detection is also used, although it is generally less sensitive than FLD. aocs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have emerged as powerful tools for the definitive identification and quantification of tocochromanols and their metabolites. nih.govnih.gov These techniques provide molecular weight and structural information, which is invaluable for identifying novel metabolites. nih.gov LC-MS methods have been developed for the simultaneous analysis of multiple tocopherols (B72186), tocotrienols, and their metabolites in various biological samples. nih.govnih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used for tocochromanol analysis. researchgate.netresearchgate.net However, this method typically requires derivatization of the analytes to increase their volatility. researchgate.net While less common than HPLC for this application, GC-MS can provide high-resolution separation and sensitive detection. bris.ac.uk

Table 1: Comparison of Chromatographic Techniques for Tocochromanol Analysis

| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Detection Method | Key Advantages |

| NP-HPLC | Silica, Diol, Amino | Hexane, Isopropanol, Dioxane | FLD, UV | Excellent separation of isomers. aocs.orgnih.gov |

| RP-HPLC | C18, C30 | Methanol, Acetonitrile, Water | FLD, UV, ECD | Widely applicable, good for complex matrices. researchgate.netnih.gov |

| LC-MS/MS | C18, PFP Core-Shell | Methanol, Water with Acetic Acid or Ammonium Acetate (B1210297) | ESI-MS/MS | High sensitivity and specificity, metabolite identification. nih.govnih.govmdpi.com |

| GC-MS | Phenyl Methyl Siloxane | Helium | MS | High resolution, but requires derivatization. researchgate.netresearchgate.net |

Spectroscopic Techniques for Structural Elucidation and Quantification (e.g., Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Mass Spectrometry (MS), particularly when coupled with chromatographic separation, is a primary tool. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for analyzing tocochromanols and their metabolites. nih.govmassbank.eu Atmospheric pressure chemical ionization (APCI) has also been shown to be effective. aocs.org

Tandem mass spectrometry (MS/MS) provides detailed structural information through the fragmentation of parent ions. For instance, characteristic fragment ions for α-tocols include m/z 205 and 165. aocs.org The fragmentation patterns help to distinguish between different isomers and to identify the structure of novel metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the identification of unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for the definitive structural elucidation of isolated tocochromanols. hmdb.caresearchgate.net While not typically used for routine quantification due to lower sensitivity compared to MS, NMR provides unparalleled detail about the molecular structure, which is crucial for identifying new or synthesized compounds. researchgate.net

Table 2: Key Spectroscopic Data for α-Tocotrienol

| Technique | Key Findings | Reference |

| LC-ESI-QTOF-MS | Precursor Ion [M+H]⁺: 425.34191 | nih.gov |

| Flow-injection QqQ/MS | Precursor Ion [M+H]⁺: 425.64, Major Fragment Ions: 165, 205 | nih.gov |

| ¹H NMR (500 MHz, CDCl₃) | Provides detailed proton chemical shifts for structural confirmation. | hmdb.ca |

| ¹³C NMR | Provides detailed carbon chemical shifts for structural confirmation. | nih.gov |

Sample Preparation and Extraction Techniques for Biological Matrices (e.g., Solid-Phase Extraction, Saponification)

The analysis of this compound in biological matrices such as plasma, serum, tissues, and feces requires robust sample preparation and extraction techniques to remove interfering substances and concentrate the analyte of interest.

Saponification , or alkaline hydrolysis, is a traditional and effective method, particularly for fatty samples. gerli.com This process involves heating the sample with a strong alkali, such as potassium hydroxide (B78521) (KOH), to hydrolyze fats and esters, thereby liberating the tocochromanols. gerli.comnih.gov This is often followed by liquid-liquid extraction with a nonpolar solvent like hexane or a hexane/ethyl acetate mixture. gerli.com

Direct solvent extraction is a simpler method suitable for samples with low-fat content. aocs.org Various organic solvents, including hexane, ethanol, methanol, and acetonitrile, are used to extract the tocochromanols from the sample matrix. aocs.orgnih.gov

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique for sample cleanup and concentration. gerli.com It utilizes cartridges containing a solid adsorbent that selectively retains the analytes of interest while allowing interfering compounds to pass through. The retained analytes are then eluted with a small volume of a suitable solvent. SPE can be automated and coupled online with HPLC systems for high-throughput analysis. aocs.org

Dispersive liquid-liquid microextraction (DLLME) is another innovative technique that has been applied to the extraction of tocochromanols from cereal samples. nih.govresearchgate.net This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, leading to the formation of a cloudy solution and efficient extraction of the analytes into the fine droplets of the extraction solvent.

Bioanalytical Method Validation for Preclinical Sample Analysis

To ensure the reliability and accuracy of data from preclinical studies, the bioanalytical methods used for quantifying this compound must be rigorously validated. who.int Method validation is a formal process that establishes the performance characteristics of an analytical method. nih.gov Key validation parameters, as often stipulated by regulatory agencies like the US Food & Drug Administration (FDA), include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. nih.gov

Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing quality control (QC) samples at different concentrations. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day and inter-day levels. nih.gov

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response in a non-extracted standard of the same concentration. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles and long-term storage. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

The validation process ensures that the analytical method is fit for its intended purpose and generates high-quality data for pharmacokinetic and metabolic studies. who.intnih.gov

Emerging Concepts and Future Research Trajectories

Development of Novel Preclinical Delivery Systems and Formulations (e.g., Nanoparticles, Liposomes)

A primary challenge in the clinical translation of tocotrienol-based compounds is their poor oral bioavailability and low water solubility. To overcome these hurdles, the development of advanced delivery systems is a critical area of ongoing and future research. The encapsulation of tocotrienols and their analogues into nano-sized carriers has shown considerable promise in preclinical studies for enhancing their delivery and efficacy.

Nanoparticles , including polymeric nanoparticles and nanostructured lipid carriers (NLCs), have been investigated for the delivery of tocotrienols. For instance, a hybrid system using poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972) has been shown to increase the cellular uptake of tocotrienols in breast cancer cells by more than double compared to mixed micelles. Similarly, NLCs have been reported to improve the bioavailability of tocotrienols in vivo. Nanoemulsions are another promising formulation, having been shown to increase the oral bioavailability of vitamin E compared to conventional emulsions. Research suggests that nanoemulsions with smaller droplet sizes are particularly effective for delivering tocotrienols.

Liposomes , which are vesicles composed of a lipid bilayer, are also being explored as a delivery system for vitamin E analogues due to their ability to encapsulate hydrophobic compounds and improve their therapeutic index. Liposomal formulations of analogues like α-tocopheryl succinate (B1194679) have been developed and have demonstrated anti-cancer effects in preclinical models. Furthermore, co-encapsulating therapeutic agents within liposomes, such as the combination of α-tocopheryl succinate and α-tocopherol, has been shown to mitigate cytotoxicity while retaining therapeutic effects. The development of specialized liposomes, such as tocosomes, which are composed of tocopherol phosphate, may offer further advantages for targeted delivery.

Future research on 6-O-carboxypropyl-alpha-tocotrienol will likely focus on adapting and optimizing these delivery technologies to its specific physicochemical properties. The aim will be to enhance its solubility, protect it from degradation, and facilitate its targeted delivery to specific tissues or cells, thereby maximizing its therapeutic potential while minimizing potential side effects.

Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Models

The investigation of combination therapies represents a promising strategy to enhance the therapeutic efficacy of tocotrienol (B1241368) analogues. Preclinical studies have demonstrated that tocotrienols can act synergistically with a variety of other agents, particularly in the context of cancer treatment. This approach can potentially lead to more effective treatment outcomes and may allow for the use of lower doses of conventional drugs, thereby reducing toxicity.

A significant body of research has focused on the synergistic anti-cancer effects of tocotrienols when combined with chemotherapeutic drugs. For example, γ-tocotrienol has been shown to work synergistically with EGFR tyrosine kinase inhibitors like erlotinib (B232) and gefitinib (B1684475) in mammary tumor cells. Combination treatment resulted in a marked reduction in key signaling proteins and synergistically inhibited cell growth. Similarly, synergistic effects have been observed with the COX-2 inhibitor celecoxib, where the combination with γ-tocotrienol led to a greater anti-proliferative effect mediated by a decrease in prostaglandin (B15479496) E2 synthesis and the suppression of pro-survival signaling pathways.

Notably, the redox-inactive analogue This compound has itself been shown to produce enhanced anti-cancer effects against malignant mesothelioma when compared to tocotrienol alone, and its oral administration in a xenograft mouse model augmented anti-tumor effects.

Beyond conventional chemotherapy, tocotrienols have also demonstrated synergy with other natural compounds. Co-treatment of γ-tocotrienol with sesamin, a lignan (B3055560) from sesame seeds, resulted in a synergistic suppression of mammary cancer cell proliferation. Another study found that co-encapsulating astaxanthin (B1665798) and tocotrienols in liposomes resulted in a synergistic antioxidant effect. Furthermore, combining δ-tocotrienol with ferulic acid led to a synergistic reduction in telomerase activity in colorectal cancer cells.

The table below summarizes key preclinical findings on the synergistic effects of tocotrienols with other agents.

| Tocotrienol/Analogue | Therapeutic Agent | Preclinical Model | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| γ-Tocotrienol | Erlotinib/Gefitinib | Mammary Tumor Cells | Inhibition of cell growth and induction of apoptosis. | |

| γ-Tocotrienol | Celecoxib | Mammary Tumor Cells | Anti-proliferative effect through suppression of COX-2, Akt, and NF-κB signaling. | |

| δ-Tocotrienol | Ferulic Acid | Colorectal Cancer Cells | Reduction of cellular telomerase activity. | |

| γ-Tocotrienol | Sesamin | Mammary Cancer Cells | Suppression of cell proliferation. | |

| Tocotrienols | Astaxanthin | In vitro (Liposomes) | Enhanced antioxidant activity. | |

| This compound | - | Malignant Mesothelioma Cells, Mouse Xenograft | Enhanced anti-cancer and anti-tumor effects compared to tocotrienol alone. |

Future research will likely expand on these findings, exploring novel combinations of this compound with a broader range of therapeutic agents and in different disease models.

Identification of Unexplored Molecular Targets and Pathways

While the anti-cancer activity of tocotrienols is known to be mediated through the modulation of multiple signaling pathways, a complete understanding of all their molecular targets remains to be elucidated. A particularly intriguing area of research is the non-antioxidant-dependent mechanisms of action, which are prominent for redox-inactive analogues like this compound.

Research has shown that tocotrienols can influence a range of signaling pathways critical to cancer progression, including NF-κB, PI3K/Akt, and STAT3. For instance, γ-tocotrienol has been found to inhibit the constitutive activation of STAT3 in multiple myeloma cells by inhibiting upstream kinases such as Src, JAK1, and JAK2.

A pivotal discovery for This compound (α-T3E) is its ability to disrupt the homeostasis of proteasomes in human malignant mesothelioma cells. This effect is mediated, at least in part, by the inactivation of STAT3 and nuclear factor erythroid 2-related factor 1 (NRF1). The disruption of proteasome function by α-T3E leads to significant endoplasmic reticulum (ER) stress, ultimately triggering effective cytotoxicity against the cancer cells. Furthermore, α-T3E has been shown to enhance the sensitivity of solid cancer cells to the proteasome inhibitor bortezomib (B1684674) through the modulation of NFE2L1, a key regulator of proteasome activity.

Other novel pathways are also emerging from tocotrienol research. One study revealed a neuroprotective pathway for alpha-tocotrienol (B192550) involving the competitive inhibition of the binding between ΔN-Bcl-xL and Bax, which prevents mitochondrial-mediated apoptosis in neurons. Additionally, the induction of ER stress and the subsequent unfolded protein response (UPR) have been identified as important mechanisms in the anti-cancer effects of tocotrienols.

Future research will likely delve deeper into these and other unexplored pathways. The identification of the specific intracellular binding partners and the downstream signaling cascades affected by this compound will be crucial for a comprehensive understanding of its mechanism of action and for the identification of potential biomarkers for its therapeutic efficacy. Computational methods, such as virtual target screening, may also play a role in identifying novel protein targets for tocotrienol analogues.

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Research on this compound

To gain a more comprehensive understanding of the biological effects of this compound, future research will increasingly rely on high-throughput "omics" technologies. These approaches, including proteomics and metabolomics, allow for the large-scale analysis of proteins and metabolites, providing a systems-level view of cellular responses to the compound.

Proteomics enables the global analysis of protein expression and modification, offering insights into the molecular mechanisms of drug action. In the context of tocotrienol research, proteomics has been used to identify proteins and pathways affected by these compounds. For example, a proteomic analysis of breast cancer cells treated with γ-tocotrienol revealed the downregulation of multiple proteasome complex proteins, corroborating findings that tocotrienols can inhibit proteasomal activity. Another study utilized two-dimensional gel electrophoresis to characterize alterations in the proteome of prostate cancer cells following treatment with delta-tocotrienol, identifying a specific set of regulated proteins. Applying similar proteomic strategies to cells treated with this compound could help to precisely map the protein networks it modulates, including the downstream effects of STAT3 and NRF1 inhibition.

Metabolomics , the study of the complete set of small-molecule metabolites in a biological sample, can provide a functional readout of the physiological state of a cell or organism. Metabolomic studies on tocotrienols have begun to shed light on their in vivo effects. For instance, an untargeted metabolomics approach in aging rats supplemented with a tocotrienol-rich fraction revealed significant alterations in carbohydrate, lipid, and amino acid metabolism in skeletal muscle. Another study used metabolomics to investigate the effects of tocotrienol supplementation on the plasma metabolite profile of patients undergoing hemodialysis. Furthermore, comprehensive analysis of the "vitamin E metabolome" is crucial for understanding the biotransformation and bioavailability of different tocotrienol analogues. For this compound, metabolomics could be employed to identify unique metabolic signatures associated with its action, uncover novel biomarkers of its efficacy, and provide a deeper understanding of its metabolic fate.

The integration of proteomics, metabolomics, and other omics data (e.g., transcriptomics) will be a powerful approach to construct a holistic model of the mechanism of action of this compound, paving the way for more targeted and effective therapeutic applications.

Design of Next-Generation Tocotrienol Analogues Based on SAR/SMR Insights

The development of next-generation tocotrienol analogues with enhanced therapeutic properties is a key objective in current research. This endeavor is largely guided by insights from Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For tocotrienols, SAR studies have highlighted the importance of both the chromanol ring and the unsaturated isoprenoid tail for their various biological effects. The anti-cancer activities of redox-silent analogues, which are modified at the C-6 hydroxyl group of the chromanol ring, underscore that the antioxidant property is not always essential for therapeutic efficacy. Research involving the design of C-6-modified redox-silent tocotrienol analogues has utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to better understand the structural basis for their anti-proliferative and anti-invasive activities and to guide the future design of more potent compounds.

Structure-Metabolism Relationship (SMR) studies focus on how the chemical structure of a compound influences its metabolic fate, including its absorption, distribution, metabolism, and excretion (ADME). A significant limitation of natural tocotrienols is their rapid metabolism, primarily through ω-oxidation by the enzyme CYP4F2, which shortens their in vivo half-life. SMR insights are therefore crucial for designing analogues with improved metabolic stability and bioavailability.

A prime example of rational design based on these principles is the development of tocoflexol , a novel tocotrienol analogue. Tocoflexol was designed using computational techniques to enhance its binding to the α-tocopherol transfer protein (ATTP), a key transporter that protects tocopherols (B72186) from rapid elimination. By creating a more flexible tail, the aim was to combine the superior bioactivity of tocotrienols with the longer half-life characteristic of tocopherols.

Future design strategies for analogues of this compound will likely involve further modifications to its structure to optimize its therapeutic index. This could include altering the length or composition of the carboxypropyl chain at the C-6 position to fine-tune its interaction with molecular targets and improve its pharmacokinetic profile. The overarching goal is to leverage SAR and SMR insights to create novel tocotrienol-based therapeutics with superior potency, selectivity, and metabolic stability for a range of clinical applications.

常见问题

Q. How can researchers balance mechanistic depth and clinical relevance in T3E studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。